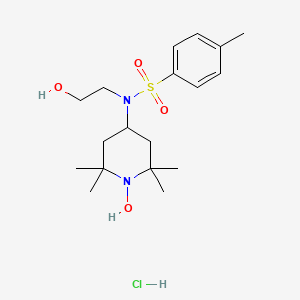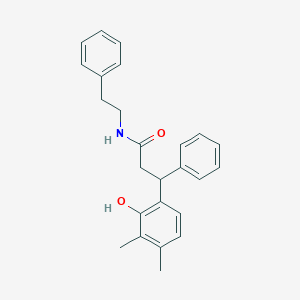
N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide;hydrochloride
Descripción general
Descripción
N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide;hydrochloride is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyethyl and tetramethylpiperidinyl groups in its structure suggests potential antioxidant and stabilizing properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Potential antioxidant properties make it useful in biological studies.
Medicine: May have applications in drug development due to its structural features.
Industry: Used in the production of materials that require stabilization against oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The tetramethylpiperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. The hydroxy groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The sulfonamide group may also interact with specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide
- N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-benzenesulfonamide
Uniqueness
The presence of the 4-methyl group in the aromatic ring distinguishes it from other similar compounds, potentially enhancing its stabilizing and antioxidant properties.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S.ClH/c1-14-6-8-16(9-7-14)25(23,24)19(10-11-21)15-12-17(2,3)20(22)18(4,5)13-15;/h6-9,15,21-22H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVAJPVXHTSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2CC(N(C(C2)(C)C)O)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B4050368.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide](/img/structure/B4050376.png)
![methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4050383.png)

![N-(4-chlorophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B4050404.png)

![6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4050415.png)
![4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE](/img/structure/B4050423.png)
![3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide](/img/structure/B4050430.png)
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
![5-[4-(ethylthio)phenyl]pyrazin-2-amine](/img/structure/B4050438.png)
![N-[3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4050441.png)
![N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B4050456.png)
![6-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4050463.png)
